Cas no 5919-91-5 (2-(3-methylbut-2-en-1-yl)benzene-1,4-diol)

2-(3-methylbut-2-en-1-yl)benzene-1,4-diol structure
5919-91-5 structure
Product Name:2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
CAS No:5919-91-5
MF:C11H3O2
MW:167.14032292366
CID:949816
PubChem ID:100485
Update Time:2025-04-19

2-(3-methylbut-2-en-1-yl)benzene-1,4-diol Chemical and Physical Properties

Names and Identifiers

    • 2-(3-methylbut-2-en-1-yl)benzene-1,4-diol
    • 2-(3-methylbut-2-enyl)benzene-1,4-diol
    • (3-Methyl-2-butenyl)hydrochinon
    • 1, 2-(3-methyl-2-butenyl)-
    • 1,4-dihydroxy-2-(3-methylbut-2-enyl)benzene
    • 2-(3-Methyl-2-butenyl)-1,4-benzenediol
    • 2-(3-methyl-2-butenyl)hydroquinone
    • 2-(3-methyl-2-butenyl)-hydroquinone
    • 2-prenyl-1,4-hydroquinone
    • AC1L2OUM
    • AC1Q7AFG
    • CHEMBL486410
    • Monoprenyl-Hydroquinone
    • NSC307488
    • Prenylhydroquinone
    • SureCN7036748
    • 5919-91-5
    • 1,4-Benzenediol, 2-(3-methyl-2-butenyl)-
    • NSC-307488
    • 2-(3-methyl-but-2-enyl)-benzene-1,4-diol
    • SCHEMBL7036748
    • DTXSID00207931
    • DIMETHYLALLYLHYDROQUINONE,Y'-
    • NSC 307488
    • Inchi: 1S/C11H3O2/c1-8(2)3-4-9-7-10(12)5-6-11(9)13/h5-7H
    • InChI Key: YCRZADZUYLWLMK-UHFFFAOYSA-N
    • SMILES: [C]/C(=[C]/[C]C1C([O])=CC=C([O])C=1)/[C] |^1:0,2,6,10,12,^4:3|

Computed Properties

  • Exact Mass: 178.09942
  • Monoisotopic Mass: 178.09938
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 40.5
  • XLogP3: 3.1

Experimental Properties

  • Density: 1.099
  • Boiling Point: 331.9°C at 760 mmHg
  • Flash Point: 161°C
  • Refractive Index: 1.572
  • PSA: 40.46
  • LogP: 2.60650
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